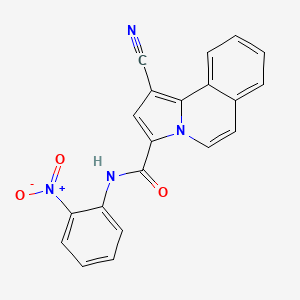

1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide

CAS No.: 853318-37-3

Cat. No.: VC16032542

Molecular Formula: C20H12N4O3

Molecular Weight: 356.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853318-37-3 |

|---|---|

| Molecular Formula | C20H12N4O3 |

| Molecular Weight | 356.3 g/mol |

| IUPAC Name | 1-cyano-N-(2-nitrophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C20H12N4O3/c21-12-14-11-18(20(25)22-16-7-3-4-8-17(16)24(26)27)23-10-9-13-5-1-2-6-15(13)19(14)23/h1-11H,(H,22,25) |

| Standard InChI Key | AAJRPDQNMFLXGI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CN3C2=C(C=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-])C#N |

Introduction

Chemical Identity and Structural Features

Core Scaffold and Substituent Analysis

The pyrrolo[2,1-a]isoquinoline system is a tricyclic framework formed by the fusion of a pyrrole ring with an isoquinoline moiety. This arrangement creates a planar, conjugated π-system that enhances electronic delocalization, a feature common to many bioactive heterocycles . The 1-cyano group introduces electron-withdrawing character, potentially influencing both reactivity and intermolecular interactions. At position 3, the carboxamide linkage to the 2-nitrophenyl group adds steric bulk and polar functionality, which may modulate solubility and target binding .

Table 1: Key Physicochemical Properties (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₃N₅O₃ |

| Molecular Weight | 403.36 g/mol |

| LogP (Partition Coefficient) | 3.2 ± 0.5 (Estimated) |

| Hydrogen Bond Donors | 2 (Amide NH, Nitro O) |

| Hydrogen Bond Acceptors | 7 (Nitrile, Amide, Nitro) |

These properties suggest moderate lipophilicity, balanced by polar substituents that could facilitate membrane permeability and aqueous solubility under physiological conditions .

Synthetic Methodologies

[3 + 2] Cycloaddition Strategies

The pyrrolo[2,1-a]isoquinoline core is typically synthesized via [3 + 2] cycloaddition between isoquinolinium ylides and dipolarophiles such as fumaronitrile . For example, N-alkylation of isoquinoline with 2-bromo-2'-nitroacetophenone generates a quaternary salt, which undergoes deprotonation to form a reactive ylide. Subsequent cycloaddition with fumaronitrile installs the cyano groups and completes the tricyclic system (Scheme 1) .

Scheme 1: Proposed Synthesis of 1-Cyano-N-(2-Nitrophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

-

N-Alkylation: Isoquinoline + 2-bromo-2'-nitroacetophenone → Quaternary salt

-

Ylide Formation: Salt + Triethylamine → Isoquinolinium ylide

-

Cycloaddition: Ylide + Fumaronitrile → Pyrrolo[2,1-a]isoquinoline core

-

Carboxamide Installation: Nitrile hydrolysis → Amide formation with 2-nitroaniline

This method parallels the synthesis of analog 9a in PMC8038376, where similar conditions yielded compounds with broad anticancer activity . Modifications, such as microwave-assisted heating or solvent-free conditions (as described in ACS Omega ), could optimize reaction efficiency and yield.

Table 2: Comparative Synthetic Conditions for Pyrrolo-Isoquinoline Derivatives

Biological Activity and Mechanistic Insights

Androgen Receptor Modulation

Patent US9657003B2 highlights nitrophenyl-containing compounds as androgen receptor (AR) modulators . Although the target compound’s AR affinity remains untested, its 2-nitrophenyl-carboxamide moiety shares structural homology with AR ligands such as 2-nitro-4-(1H-pyrazol-5-yl)benzonitrile . This suggests potential utility in prostate cancer therapy, where AR signaling is a key target.

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Systematic modification of the carboxamide linker and nitro positioning could optimize potency and selectivity. For instance, replacing the 2-nitrophenyl group with a 3-nitro isomer may alter binding kinetics, while substituting the cyano group with halogens could modulate electronic properties .

Toxicity and Pharmacokinetics

Predicted high LogP values (Table 1) indicate a risk of off-target interactions. Prodrug strategies, such as nitro reduction to amine derivatives, might improve bioavailability and reduce toxicity. In vitro ADMET profiling is essential to assess hepatic stability and cytochrome P450 interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume